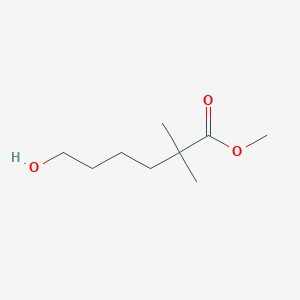
Methyl 6-hydroxy-2,2-dimethylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-hydroxy-2,2-dimethylhexanoate: is an organic compound with the molecular formula C9H18O3. It is characterized by a hydroxyl group (-OH) and an ester functional group (-COOCH3) attached to a branched carbon chain
Synthetic Routes and Reaction Conditions:
Hydroxylation of Methyl 2,2-dimethylhexanoate: This method involves the hydroxylation of methyl 2,2-dimethylhexanoate using oxidizing agents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) under acidic or neutral conditions.
Grignard Reaction: Another approach is the Grignard reaction, where methyl magnesium bromide (CH3MgBr) reacts with 2,2-dimethylhexanoic acid to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group into a hydrogen atom, resulting in the formation of alcohols.
Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Alcohols.
Substitution: Halides and alkyl derivatives.
科学研究应用
Chemistry: Methyl 6-hydroxy-2,2-dimethylhexanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its therapeutic potential in drug development, particularly in the design of new medications. Industry: It is utilized in the production of various industrial chemicals and materials, such as plasticizers and lubricants.
作用机制
The mechanism by which methyl 6-hydroxy-2,2-dimethylhexanoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
相似化合物的比较
Methyl 2,2-dimethylhexanoate: Lacks the hydroxyl group present in methyl 6-hydroxy-2,2-dimethylhexanoate.
Methyl 6-hydroxyhexanoate: Similar structure but without the additional methyl group at the 2-position.
Methyl hexanoate: A straight-chain ester without hydroxyl or additional methyl groups.
Uniqueness: this compound is unique due to its branched structure and the presence of both hydroxyl and ester groups, which contribute to its distinct chemical properties and reactivity.
属性
分子式 |
C9H18O3 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
methyl 6-hydroxy-2,2-dimethylhexanoate |
InChI |
InChI=1S/C9H18O3/c1-9(2,8(11)12-3)6-4-5-7-10/h10H,4-7H2,1-3H3 |
InChI 键 |
DRFURSTUCIMADN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCCO)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Hydroxyethyl)-[2-hydroxy-2-(4-nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15363813.png)
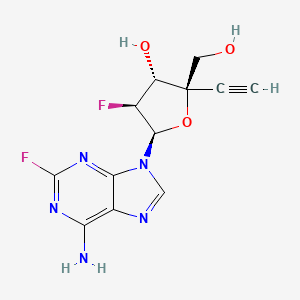
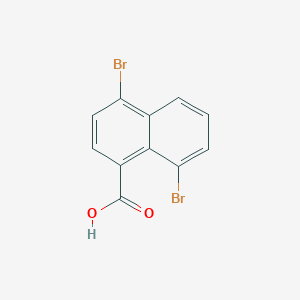
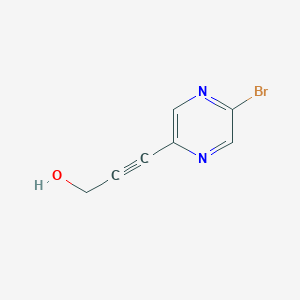
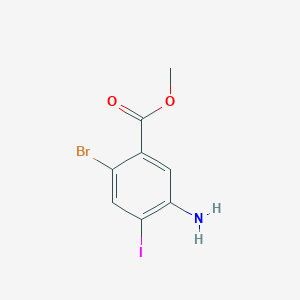
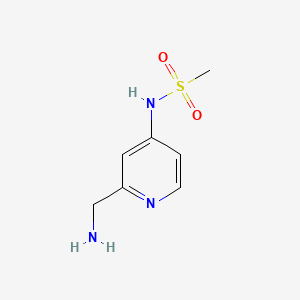


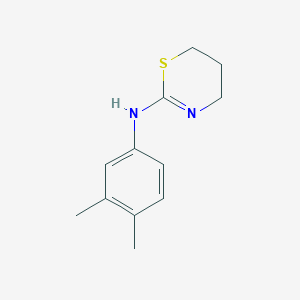

![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)

![5-Bromo-3-[2-(dimethylamino)ethyl]pyrimidin-4-one](/img/structure/B15363876.png)
